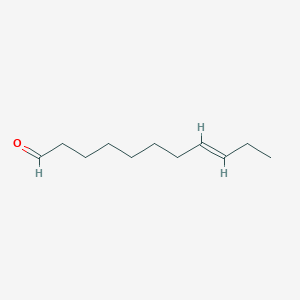

cis-8-Undecen-1-al

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(E)-undec-8-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3+ |

InChI Key |

DWQXOILNGUCNSH-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCC=O |

Canonical SMILES |

CCC=CCCCCCCC=O |

Origin of Product |

United States |

Ecological and Biological Functions of Cis 8 Undecen 1 Al and Associated Volatile Organic Compounds

Role as Semiochemicals in Inter- and Intraspecific Chemical Communication

Semiochemicals are signaling molecules that mediate interactions between organisms. They are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. While the study of semiochemicals is a vast field, specific research identifying cis-8-Undecen-1-al in these roles is currently not available in the public scientific literature.

Pheromonal Activity and Mate Recognition Systems

Pheromones play a critical role in the reproductive behaviors of many species, particularly insects, by enabling mate location and recognition. These chemical signals are often highly specific, ensuring that individuals of the same species can find each other for successful reproduction. However, a thorough review of scientific databases and research articles did not yield any studies that specifically identify this compound as a pheromone or as a component of a mate recognition system in any organism.

Allelochemical Effects (Kairomones and Allomones) in Interspecies Interactions

Allelochemicals are semiochemicals that mediate interactions between different species. They are further classified based on which organism benefits from the chemical signal. Kairomones benefit the receiver of the signal, such as when a predator uses a chemical cue to locate its prey. Allomones, on the other hand, benefit the emitter, for instance, when a plant releases a compound that deters herbivores.

Despite the critical role of allelochemicals in shaping ecological communities, there is currently no specific research in the available scientific literature that documents this compound functioning as either a kairomone or an allomone in any interspecies interaction.

Volatile Organic Compound (VOC) Emission Profiles in Natural Systems

Volatile organic compounds are produced by a wide array of organisms and play crucial roles in communication, defense, and as metabolic byproducts. The analysis of VOC profiles is a key area of research in chemical ecology.

Plant Volatile Signatures and Aroma Chemistry (e.g., in tea, fruits)

The characteristic aroma of many plants, including teas and fruits, is due to a complex mixture of volatile organic compounds. These volatiles contribute to the flavor profile and can also play roles in attracting pollinators or deterring herbivores.

A study on the aroma constituents of oolong tea, a product of the Camellia sinensis plant, identified "undecenal" and its isomer "(e)-2-undecenal" as components of its volatile profile. nih.gov This finding suggests that undecenals, as a class of compounds, contribute to the complex aroma of tea. However, specific identification and quantification of the cis-8 isomer in tea or other plant species, such as common fruits, have not been reported in the reviewed literature.

Modulation of Host Volatile Profiles by Pathogen Infection (e.g., Leishmania infection impact on host odors)

Infections by pathogens can alter the metabolic processes of the host, leading to changes in the profile of volatile organic compounds they emit. These altered odor profiles can, in some cases, be detected by disease vectors, potentially influencing disease transmission. The parasitic protozoa of the genus Leishmania, for example, are known to cause changes in the scent of their mammalian hosts. However, a review of the scientific literature on the volatile profiles of Leishmania-infected hosts did not reveal any studies that have identified this compound as one of the modulated compounds.

Mechanisms of Olfactory Receptor Interaction and Signal Transduction for Undecenal Semiochemicals

The perception of volatile semiochemicals, such as the aldehyde this compound, is a sophisticated process initiated at the periphery of the olfactory system. This process involves the transport of the odorant molecule to specialized receptors, the binding event itself, and the subsequent conversion of this chemical interaction into an electrical signal that is transmitted to the brain. While specific research on this compound is limited, the mechanisms can be thoroughly understood by examining the well-established principles of olfaction for related aldehyde compounds. The journey from a volatile molecule to a perceived scent involves critical roles for soluble carrier proteins, membrane-bound olfactory receptors, and a precise intracellular signaling cascade.

Perireceptor Events: The Role of Soluble Carrier Proteins

Before an airborne, hydrophobic molecule like this compound can be detected, it must first traverse the aqueous layer of mucus covering the olfactory epithelium in vertebrates or the sensillar lymph in insects. This crucial transport step is facilitated by small, soluble proteins that bind to odorants and shuttle them to the olfactory receptors (ORs) embedded in the dendritic membranes of olfactory sensory neurons (OSNs). researchgate.netnih.govresearchgate.net Two primary families of these proteins are involved: Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). nih.gov

These proteins are not merely passive carriers; they are believed to play active roles in olfaction by solubilizing hydrophobic odorants, protecting them from enzymatic degradation, and potentially contributing to the specificity and sensitivity of the olfactory system. researchgate.netnih.gov

Table 1: Comparison of Soluble Olfactory Carrier Proteins

| Feature | Odorant-Binding Proteins (OBPs) | Chemosensory Proteins (CSPs) |

|---|---|---|

| Primary Function | Transport of general odorants and pheromones across aqueous lymph to receptors. researchgate.net | Believed to transport a wide range of hydrophobic semiochemicals; also implicated in other physiological roles. nih.govscienceopen.com |

| Molecular Weight | Typically 10-20 kDa. researchgate.net | Typically 10-18 kDa. nih.gov |

| Structure | Compact, globular proteins, often with six conserved cysteine residues forming three disulfide bridges in insects. researchgate.net | Contain a conserved motif of four cysteine residues forming two disulfide bridges. nih.gov |

| Expression | Highly abundant in the sensillar lymph of olfactory organs (e.g., antennae). researchgate.netresearchgate.net | Expressed in chemosensory organs but also found in non-sensory tissues, suggesting broader functions. nih.govscienceopen.com |

Olfactory Receptor Binding and Specificity

Once delivered to the neuronal membrane, the undecenal molecule interacts with an Olfactory Receptor (OR). ORs are members of the vast G-protein coupled receptor (GPCR) superfamily, characterized by seven alpha-helical domains that span the cell membrane. nih.govwikipedia.org The detection of myriad odors by a finite number of receptors is achieved through a combinatorial coding system. oup.com In this system, a single OR can recognize multiple odorant molecules, and a single odorant can bind to and activate several different ORs. wikipedia.org The brain then interprets the specific pattern of activated receptors as a distinct scent. nih.gov

Table 2: Documented Olfactory Receptor Interactions for Undecanal

| Receptor | Interaction Type | Finding |

|---|---|---|

| OR17-4 (OR1D2) | Antagonist | Undecanal effectively inhibits the activation of this receptor by its known agonists. oup.com |

| OR1G1 | No Antagonism | Undecanal was shown to be unable to inhibit the calcium response in cells expressing the OR1G1 receptor. oup.com |

| General Aldehyde Receptors | Agonist | Studies on isolated olfactory sensory neurons show that C7-C11 aliphatic aldehydes, including undecanal, activate a broad range of ORs. nih.gov |

Signal Transduction: From Receptor to Neural Impulse

The binding of an undecenal semiochemical to its cognate OR initiates a rapid and highly amplified intracellular signaling cascade, converting the chemical event into an electrical signal. This process is canonical for most vertebrate ORs. wikipedia.org

The key steps in the olfactory signal transduction pathway are as follows:

Receptor Activation: The binding of the odorant molecule induces a conformational change in the OR.

G-Protein Coupling: The activated OR interacts with and activates a specific heterotrimeric G-protein, known as G-olf (Gαolf). wikipedia.org

Second Messenger Production: The activated alpha subunit of G-olf dissociates and binds to the enzyme adenylyl cyclase type III, stimulating it to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org cAMP acts as a crucial second messenger in this pathway.

Ion Channel Gating: The accumulation of cAMP in the cytoplasm leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's plasma membrane.

Depolarization and Action Potential: The opening of CNG channels allows an influx of positively charged ions (cations), primarily Na⁺ and Ca²⁺, into the cell. This influx of positive charge depolarizes the cell membrane, reducing the negative resting potential. If this depolarization reaches a sufficient threshold, it triggers an action potential (a nerve impulse).

Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron, carrying the signal from the periphery to the olfactory bulb in the brain for further processing. nih.gov

This entire sequence, from odorant binding to the generation of a nerve impulse, occurs within milliseconds, allowing for the real-time detection and processing of chemical signals from the environment.

Structure Activity Relationship Sar Studies of Cis 8 Undecen 1 Al and Its Structural Analogues

Impact of Alkene Configuration (cis vs. trans) on Biological Efficacymdpi.com

The configuration of the double bond in unsaturated aldehydes, specifically the cis (Z) versus trans (E) isomerism, can significantly impact their biological activity. Cis-trans isomerism, arising from restricted rotation around the carbon-carbon double bond, leads to different spatial arrangements of substituents, which in turn can alter molecular recognition and binding affinities to biological targets fiveable.meresearchgate.net. While specific comparative studies directly contrasting cis-8-Undecen-1-al with its trans isomer are not extensively detailed in the provided search results, general principles indicate that such differences are expected. For instance, studies on other unsaturated aldehydes have shown that alkene geometry can influence interactions with enzymes, such as cytochrome P450 isoforms, where the presence of a double bond, and its configuration, can affect binding efficiency and metabolic pathways nih.gov. Generally, cis isomers tend to have higher boiling points and dipole moments compared to their trans counterparts due to their molecular geometry fiveable.me. This geometric difference can translate into varying biological activities, as one isomer might fit a receptor site more optimally than the other fiveable.me. The OECD QSAR Application Toolbox, when predicting mutagenicity of α,β-unsaturated aldehydes, was noted to not account for cis/trans isomerism, highlighting a potential limitation in some modeling approaches tandfonline.com.

Influence of Carbon Chain Length and Aldehyde Position on Activityacs.orgsoton.ac.uk

Modifications to the carbon chain length and the position of the aldehyde functional group are key strategies in SAR studies to fine-tune the activity of unsaturated aldehydes. Research indicates a trend where longer carbon chain lengths in both saturated and unsaturated aldehydes can lead to higher biological activity, as observed in studies with bacterial luciferases, where longer chain lengths generally correlated with increased bioluminescence activity researchgate.net. However, this relationship can be complex and dependent on the specific biological system.

The position of the double bond and the aldehyde group also plays a critical role. For example, in studies investigating the inhibition of human cytochrome P450 enzymes, a double bond in the 2-position of an aldehyde significantly altered binding affinity compared to saturated analogues, with the effect differing between enzyme isoforms nih.gov. The aldehyde function itself is essential for effective inhibition, as the corresponding carboxylic acids showed minimal effect nih.gov. Furthermore, branching at the 3-position of aldehydes generally increased the inhibition constant (KI) values, suggesting steric effects are significant in enzyme binding nih.gov. While specific data for this compound's analogues with varied chain lengths or aldehyde positions are not explicitly detailed, these general principles guide the exploration of its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Undecenalslibretexts.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate chemical structure with biological activity. For unsaturated aldehydes, QSAR models have been developed to predict various endpoints, including genotoxicity nih.govqsardb.org. These models utilize molecular descriptors (e.g., topological, electronic, geometric properties) to build mathematical equations that can predict the activity of new compounds based solely on their structures nih.govnih.govyoutube.com.

Studies have shown that QSAR models can accurately predict the genotoxic activity of simple and α,β-unsaturated aliphatic aldehydes, providing confidence in their use for hazard assessment nih.govqsardb.org. For instance, QSAR has been employed to estimate toxicity values and to model DNA adduct formation of unsaturated aldehydes osti.gov. The development of robust QSAR models requires careful validation, including defining the applicability domain to ensure reliable predictions nih.govnih.gov. While specific QSAR models tailored exclusively for this compound might not be universally published, the broader application of QSAR to unsaturated aldehydes demonstrates its utility in understanding SAR for this class of compounds tandfonline.comnih.govqsardb.orgosti.gov.

Stereoisomeric Effects on Molecular Recognition and Biological Responsencert.nic.inmdpi.com

Stereoisomerism, beyond the cis-trans configuration of the double bond, can also influence molecular recognition and biological responses. Enantiomers, for example, can exhibit differential binding to chiral biological targets, leading to distinct pharmacological effects fiveable.me. While this compound primarily refers to the geometry of the double bond, other stereocenters could exist in related analogues, or the molecule itself might interact with chiral environments.

Compound List:

this compound

trans-8-Undecen-1-al

Tetradecanal

(E)-tetradec-2-enal

Acrolein

Cinnamaldehyde

Retinal

Oleic acid

Elaidic acid

Stearic acid

1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC)

1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC)

1-palmitoyl-2-elaidoylphosphatidylcholine (PEPC)

Artemisinin

Mefloquine

Chloroquine

Hydroxychloroquine

Tafenoquine

Primaquine

Uvaricin

Membranacin

Reticulatain-1

Bullatacin

Acimicin

Parvifolin

Rolliniastatin I

Epothilone

Salvinorin A

Salvinorin B

Salvinorin C

Salvinorin D

Salvinorin E

Salvinorin F

Salvinorin G

Salvinorin H

Salvinorin I

Salvinorin J

Salvinorin K

Salvinorin L

Salvinorin M

Salvinorin N

Salvinorin O

Salvinorin P

Salvinorin Q

Salvinorin R

Salvinorin S

Salvinorin T

Salvinorin U

Salvinorin V

Salvinorin W

Salvinorin X

Salvinorin Y

Salvinorin Z

Salvinorin AA

Salvinorin AB

Salvinorin AC

Salvinorin AD

Salvinorin AE

Salvinorin AF

Salvinorin AG

Salvinorin AH

Salvinorin AI

Salvinorin AJ

Salvinorin AK

Salvinorin AL

Salvinorin AM

Salvinorin AN

Salvinorin AO

Salvinorin AP

Salvinorin AQ

Salvinorin AR

Salvinorin AS

Salvinorin AT

Salvinorin AU

Salvinorin AV

Salvinorin AW

Salvinorin AX

Salvinorin AY

Salvinorin AZ

Salvinorin BA

Salvinorin BB

Salvinorin BC

Salvinorin BD

Salvinorin BE

Salvinorin BF

Salvinorin BG

Salvinorin BH

Salvinorin BI

Salvinorin BJ

Salvinorin BK

Salvinorin BL

Salvinorin BM

Salvinorin BN

Salvinorin BO

Salvinorin BP

Salvinorin BQ

Salvinorin BR

Salvinorin BS

Salvinorin BT

Salvinorin BU

Salvinorin BV

Salvinorin BW

Salvinorin BX

Salvinorin BY

Salvinorin BZ

Salvinorin CA

Salvinorin CB

Salvinorin CC

Salvinorin CD

Salvinorin CE

Salvinorin CF

Salvinorin CG

Salvinorin CH

Salvinorin CI

Salvinorin CJ

Salvinorin CK

Salvinorin CL

Salvinorin CM

Salvinorin CN

Salvinorin CO

Salvinorin CP

Salvinorin CQ

Salvinorin CR

Salvinorin CS

Salvinorin CT

Salvinorin CU

Salvinorin CV

Salvinorin CW

Salvinorin CX

Salvinorin CY

Salvinorin CZ

Salvinorin DA

Salvinorin DB

Salvinorin DC

Salvinorin DD

Salvinorin DE

Salvinorin DF

Salvinorin DG

Salvinorin DH

Salvinorin DI

Salvinorin DJ

Salvinorin DK

Salvinorin DL

Salvinorin DM

Salvinorin DN

Salvinorin DO

Salvinorin DP

Salvinorin DQ

Salvinorin DR

Salvinorin DS

Salvinorin DT

Salvinorin DU

Salvinorin DV

Salvinorin DW

Salvinorin DX

Salvinorin DY

Salvinorin DZ

Salvinorin EA

Salvinorin EB

Salvinorin EC

Salvinorin ED

Salvinorin EE

Salvinorin EF

Salvinorin EG

Salvinorin EH

Salvinorin EI

Salvinorin EJ

Salvinorin EK

Salvinorin EL

Salvinorin EM

Salvinorin EN

Salvinorin EO

Salvinorin EP

Salvinorin EQ

Salvinorin ER

Salvinorin ES

Salvinorin ET

Salvinorin EU

Salvinorin EV

Salvinorin EW

Salvinorin EX

Salvinorin EY

Salvinorin EZ

Salvinorin FA

Salvinorin FB

Salvinorin FC

Salvinorin FD

Salvinorin FE

Salvinorin FF

Salvinorin FG

Salvinorin FH

Salvinorin FI

Salvinorin FJ

Salvinorin FK

Salvinorin FL

Salvinorin FM

Salvinorin FN

Salvinorin FO

Salvinorin FP

Salvinorin FQ

Salvinorin FR

Salvinorin FS

Salvinorin FT

Salvinorin FU

Salvinorin FV

Salvinorin FW

Salvinorin FX

Salvinorin FY

Salvinorin FZ

Salvinorin GA

Salvinorin GB

Salvinorin GC

Salvinorin GD

Salvinorin GE

Salvinorin GF

Salvinorin GG

Salvinorin GH

Salvinorin GI

Salvinorin GJ

Salvinorin GK

Salvinorin GL

Salvinorin GM

Salvinorin GN

Salvinorin GO

Salvinorin GP

Salvinorin GQ

Salvinorin GR

Salvinorin GS

Salvinorin GT

Salvinorin GU

Salvinorin GV

Salvinorin GW

Salvinorin GX

Salvinorin GY

Salvinorin GZ

Salvinorin HA

Salvinorin HB

Salvinorin HC

Salvinorin HD

Salvinorin HE

Salvinorin HF

Salvinorin HG

Salvinorin HH

Salvinorin HI

Salvinorin HJ

Salvinorin HK

Salvinorin HL

Salvinorin HM

Salvinorin HN

Salvinorin HO

Salvinorin HP

Salvinorin HQ

Salvinorin HR

Salvinorin HS

Salvinorin HT

Salvinorin HU

Salvinorin HV

Salvinorin HW

Salvinorin HX

Salvinorin HY

Salvinorin HZ

Salvinorin IA

Salvinorin IB

Salvinorin IC

Salvinorin ID

Salvinorin IE

Salvinorin IF

Salvinorin IG

Salvinorin IH

Salvinorin II

Salvinorin IJ

Salvinorin IK

Salvinorin IL

Salvinorin IM

Salvinorin IN

Salvinorin IO

Salvinorin IP

Salvinorin IQ

Salvinorin IR

Salvinorin IS

Salvinorin IT

Salvinorin IU

Salvinorin IV

Salvinorin IW

Salvinorin IX

Salvinorin IY

Salvinorin IZ

Salvinorin JA

Salvinorin JB

Salvinorin JC

Salvinorin JD

Salvinorin JE

Salvinorin JF

Salvinorin JG

Salvinorin JH

Salvinorin JI

Salvinorin JJ

Salvinorin JK

Salvinorin JL

Salvinorin JM

Salvinorin JN

Salvinorin JO

Salvinorin JP

Salvinorin JQ

Salvinorin JR

Salvinorin JS

Salvinorin JT

Salvinorin JU

Salvinorin JV

Salvinorin JW

Salvinorin JX

Salvinorin JY

Salvinorin JZ

Salvinorin KA

Salvinorin KB

Salvinorin KC

Salvinorin KD

Salvinorin KE

Salvinorin KF

Salvinorin KG

Salvinorin KH

Salvinorin KI

Salvinorin KJ

Salvinorin KK

Salvinorin KL

Salvinorin KM

Salvinorin KN

Salvinorin KO

Salvinorin KP

Salvinorin KQ

Salvinorin KR

Salvinorin KS

Salvinorin KT

Salvinorin KU

Salvinorin KV

Salvinorin KW

Salvinorin KX

Salvinorin KY

Salvinorin KZ

Salvinorin LA

Salvinorin LB

Salvinorin LC

Salvinorin LD

Salvinorin LE

Salvinorin LF

Salvinorin LG

Salvinorin LH

Salvinorin LI

Salvinorin LJ

Salvinorin LK

Salvinorin LL

Salvinorin LM

Salvinorin LN

Salvinorin LO

Salvinorin LP

Salvinorin LQ

Salvinorin LR

Salvinorin LS

Salvinorin LT

Salvinorin LU

Salvinorin LV

Salvinorin LW

Salvinorin LX

Salvinorin LY

Salvinorin LZ

Salvinorin MA

Salvinorin MB

Salvinorin MC

Salvinorin MD

Salvinorin ME

Salvinorin MF

Salvinorin MG

Salvinorin MH

Salvinorin MI

Salvinorin MJ

Salvinorin MK

Salvinorin ML

Salvinorin MM

Salvinorin MN

Salvinorin MO

Salvinorin MP

Salvinorin MQ

Salvinorin MR

Salvinorin MS

Salvinorin MT

Salvinorin MU

Salvinorin MV

Salvinorin MW

Salvinorin MX

Salvinorin MY

Salvinorin MZ

Salvinorin NA

Salvinorin NB

Salvinorin NC

Salvinorin ND

Salvinorin NE

Salvinorin NF

Salvinorin NG

Salvinorin NH

Salvinorin NI

Salvinorin NJ

Salvinorin NK

Salvinorin NL

Salvinorin NM

Salvinorin NN

Salvinorin NO

Salvinorin NP

Salvinorin NQ

Salvinorin NR

Salvinorin NS

Salvinorin NT

Salvinorin NU

Salvinorin NV

Salvinorin NW

Salvinorin NX

Salvinorin NY

Salvinorin NZ

Salvinorin OA

Salvinorin OB

Salvinorin OC

Salvinorin OD

Salvinorin OE

Salvinorin OF

Salvinorin OG

Salvinorin OH

Salvinorin OI

Salvinorin OJ

Salvinorin OK

Salvinorin OL

Salvinorin OM

Salvinorin ON

Salvinorin OO

Salvinorin OP

Salvinorin OQ

Salvinorin OR

Salvinorin OS

Salvinorin OT

Salvinorin OU

Salvinorin OV

Salvinorin OW

Salvinorin OX

Salvinorin OY

Salvinorin OZ

Salvinorin PA

Salvinorin PB

Salvinorin PC

Salvinorin PD

Salvinorin PE

Salvinorin PF

Salvinorin PG

Salvinorin PH

Salvinorin PI

Salvinorin PJ

Salvinorin PK

Salvinorin PL

Salvinorin PM

Salvinorin PN

Salvinorin PO

Salvinorin PP

Salvinorin PQ

Salvinorin PR

Salvinorin PS

Salvinorin PT

Salvinorin PU

Salvinorin PV

Salvinorin PW

Salvinorin PX

Salvinorin PY

Salvinorin PZ

Salvinorin QA

Salvinorin QB

Salvinorin QC

Salvinorin QD

Salvinorin QE

Salvinorin QF

Salvinorin QG

Salvinorin QH

Salvinorin QI

Salvinorin QJ

Salvinorin QK

Salvinorin QL

Salvinorin QM

Salvinorin QN

Salvinorin QO

Salvinorin QP

Salvinorin QQ

Salvinorin QR

Salvinorin QS

Salvinorin QT

Salvinorin QU

Salvinorin QV

Salvinorin QW

Salvinorin QX

Salvinorin QY

Salvinorin QZ

Salvinorin RA

Salvinorin RB

Salvinorin RC

Salvinorin RD

Salvinorin RE

Salvinorin RF

Salvinorin RG

Salvinorin RH

Salvinorin RI

Salvinorin RJ

Salvinorin RK

Salvinorin RL

Salvinorin RM

Salvinorin RN

Salvinorin RO

Salvinorin RP

Salvinorin RQ

Salvinorin RR

Salvinorin RS

Salvinorin RT

Salvinorin RU

Salvinorin RV

Salvinorin RW

Salvinorin RX

Salvinorin RY

Salvinorin RZ

Salvinorin SA

Salvinorin SB

Salvinorin SC

Salvinorin SD

Salvinorin SE

Salvinorin SF

Salvinorin SG

Salvinorin SH

Salvinorin SI

Salvinorin SJ

Salvinorin SK

Salvinorin SL

Salvinorin SM

Salvinorin SN

Salvinorin SO

Salvinorin SP

Salvinorin SQ

Salvinorin SR

Salvinorin SS

Salvinorin ST

Salvinorin SU

Salvinorin SV

Salvinorin SW

Salvinorin SX

Salvinorin SY

Salvinorin SZ

Salvinorin TA

Salvinorin TB

Salvinorin TC

Salvinorin TD

Salvinorin TE

Salvinorin TF

Salvinorin TG

Salvinorin TH

Salvinorin TI

Salvinorin TJ

Salvinorin TK

Salvinorin TL

Salvinorin TM

Salvinorin TN

Salvinorin TO

Salvinorin TP

Salvinorin TQ

Salvinorin TR

Salvinorin TS

Salvinorin TT

Salvinorin TU

Salvinorin TV

Salvinorin TW

Salvinorin TX

Salvinorin TY

Salvinorin TZ

Salvinorin UA

Salvinorin UB

Salvinorin UC

Salvinorin UD

Salvinorin UE

Salvinorin UF

Salvinorin UG

Salvinorin UH

Salvinorin UI

Salvinorin UJ

Salvinorin UK

Salvinorin UL

Salvinorin UM

Salvinorin UN

Salvinorin UO

Salvinorin UP

Salvinorin UQ

Salvinorin UR

Salvinorin US

Salvinorin UT

Salvinorin UU

Salvinorin UV

Salvinorin UW

Salvinorin UX

Salvinorin UY

Salvinorin UZ

Salvinorin VA

Salvinorin VB

Salvinorin VC

Salvinorin VD

Salvinorin VE

Salvinorin VF

Salvinorin VG

Salvinorin VH

Salvinorin VI

Salvinorin VJ

Salvinorin VK

Salvinorin VL

Salvinorin VM

Salvinorin VN

Salvinorin VO

Salvinorin VP

Salvinorin VQ

Salvinorin VR

Salvinorin VS

Salvinorin VT

Salvinorin VU

Salvinorin VV

Salvinorin VW

Salvinorin VX

Salvinorin VY

Salvinorin VZ

Salvinorin WA

Salvinorin WB

Salvinorin WC

Salvinorin WD

Salvinorin WE

Salvinorin WF

Salvinorin WG

Salvinorin WH

Salvinorin WI

Salvinorin WJ

Salvinorin WK

Salvinorin WL

Salvinorin WM

Salvinorin WN

Salvinorin WO

Salvinorin WP

Salvinorin WQ

Salvinorin WR

Salvinorin WS

Salvinorin WT

Salvinorin WU

Salvinorin WV

Salvinorin WW

Salvinorin WX

Salvinorin WY

Salvinorin WZ

Salvinorin XA

Salvinorin XB

Salvinorin XC

Salvinorin XD

Salvinorin XE

Salvinorin XF

Salvinorin XG

Salvinorin XH

Salvinorin XI

Salvinorin XJ

Salvinorin XK

Salvinorin XL

Salvinorin XM

Salvinorin XN

Salvinorin XO

Salvinorin XP

Salvinorin XQ

Salvinorin XR

Salvinorin XS

Salvinorin XT

Salvinorin XU

Salvinorin XV

Salvinorin XW

Salvinorin XX

Salvinorin XY

Salvinorin XZ

Salvinorin YA

Salvinorin YB

Salvinorin YC

Salvinorin YD

Salvinorin YE

Salvinorin YF

Salvinorin YG

Salvinorin YH

Salvinorin YI

Salvinorin YJ

Salvinorin YK

Salvinorin YL

Salvinorin YM

Salvinorin YN

Salvinorin YO

Salvinorin YP

Salvinorin YQ

Salvinorin YR

Salvinorin YS

Salvinorin YT

Salvinorin YU

Salvinorin YV

Salvinorin YW

Salvinorin YX

Salvinorin YY

Salvinorin YZ

Salvinorin ZA

Salvinorin ZB

Salvinorin ZC

Salvinorin ZD

Salvinorin ZE

Salvinorin ZF

Salvinorin ZG

Salvinorin ZH

Salvinorin ZI

Salvinorin ZJ

Salvinorin ZK

Salvinorin ZL

Salvinorin ZM

Salvinorin ZN

Salvinorin ZO

Salvinorin ZP

Salvinorin ZQ

Salvinorin ZR

Salvinorin ZS

Salvinorin ZT

Salvinorin ZU

Salvinorin ZV

Salvinorin ZW

Salvinorin ZX

Salvinorin ZY

Salvinorin ZZ

1,8-Cineole

Linalool oxide cis

Linalool oxide trans

Linalool

Camphor

Borneol

Terpinen-4-ol

Hexyl butyrate (B1204436)

Linalyl acetate (B1210297)

β-Farnesene

Sabinene

3-carene (B45970) delta

Terpineol-4

1,4-naphthalenedione-2-ethyl-3-hydroxy

Naphthalene

3H-indole, 2,3,3-trimethyl

Biphenylene

Glutaraldehyde

Cis-inositol

1-Propanol, 2-Methyl-2-[(2-Methyl-2-Propenyl)Oxy]-

1-chloro-3,5-dimethyl-

2-hydroxy-2-methylbutyric acid

Butanedioic acid, 2-[(tert-

2-dodecenal

trans-2-undecen-1-ol (B1580871)

trans-nerolidol

Mint furanone

Hedycaryol

Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-

Citral

α-Pinene

β-Pinene

4-HNEPinene

β-Pinene

4-HNE

Advanced Analytical Techniques for Comprehensive Characterization and Detection of Cis 8 Undecen 1 Al

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like cis-8-Undecen-1-al. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling both qualitative and quantitative analysis creative-proteomics.comazolifesciences.com.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted sample preparation technique for extracting volatile organic compounds (VOCs) from complex matrices, including those containing aldehydes nih.govfrontiersin.orgcabidigitallibrary.orgmdpi.commdpi.com. HS-SPME involves equilibrating the sample in a sealed vial, allowing volatile analytes to partition into the headspace, and then extracting these analytes onto a coated fiber. The fiber is subsequently desorbed directly into the GC injector for analysis.

Optimization of HS-SPME parameters is critical for efficient extraction. Key parameters include:

Fiber Coating: Fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Carboxen/Polydimethylsiloxane (CAR/PDMS) are often selected for their broad affinity for volatile and semi-volatile compounds, including aldehydes nih.govfrontiersin.orgmdpi.com.

Extraction Temperature and Time: Higher temperatures generally increase analyte volatility, but must be balanced against potential analyte degradation. Typical extraction temperatures range from 40°C to 70°C, with extraction times from 15 to 60 minutes frontiersin.orgcabidigitallibrary.orgmdpi.com.

Equilibration Time: Sufficient time is needed for analytes to partition into the headspace, often ranging from 5 to 60 minutes frontiersin.orgmdpi.com.

Sample Volume and Salt Addition: Optimizing sample volume and the addition of salts like NaCl or KCl can enhance analyte partitioning into the headspace, a phenomenon known as the "salting-out" effect cabidigitallibrary.orgmdpi.com.

Following HS-SPME, GC-MS analysis allows for the separation and identification of this compound based on its retention time and mass spectrum creative-proteomics.comazolifesciences.com.

Optimization of Chromatographic Conditions for Undecenal Separation and Identification

Effective separation of this compound from other components in a sample matrix is achieved through careful optimization of GC conditions.

Column Selection: The choice of stationary phase is paramount for achieving optimal separation. Non-polar or mid-polar capillary columns, such as those with phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phases, are commonly employed for aldehyde analysis nist.govrestek.comlabicom.czsigmaaldrich.com. For separating isomers or closely related compounds, two-dimensional gas chromatography (GC×GC) offers enhanced peak capacity and resolution creative-proteomics.comoup.comresearchgate.netthermofisher.comshimadzu.com.

Temperature Programming: Temperature programming, where the oven temperature is gradually increased during the run, is essential for separating compounds with a wide range of volatilities. A typical program might start at a lower temperature (e.g., 40-50°C) to resolve early-eluting compounds and then ramp up to a higher temperature (e.g., 200-280°C) to ensure the elution of less volatile analytes within a reasonable time alwsci.com. Specific temperature programs are optimized based on the analytes of interest and the column used shimadzu.comsmujo.id.

Mass Spectrometry Parameters: For identification, GC-MS typically operates in Electron Ionization (EI) mode. Key parameters include interface and ion source temperatures (e.g., 250-280°C) and a defined mass scanning range (e.g., 40-400 m/z) shimadzu.comsmujo.id.

Table 6.1.1: Representative GC-MS Parameters and Fragmentation Patterns for Unsaturated Aldehydes

| Parameter/Fragment | Value/m/z | Remarks |

| Column Type | DB-5ms | Non-polar, common for VOCs nist.govrestek.com |

| Column Length | 30 m | smujo.id |

| Film Thickness | 0.25 µm | smujo.id |

| Carrier Gas | Helium | smujo.id |

| Oven Program | 40°C (5 min) -> 5°C/min -> 200°C (10 min) | Example for unsaturated aldehydes shimadzu.comalwsci.com |

| Injection Temp. | 250°C | smujo.id |

| MS Ion Source | 250°C | smujo.id |

| Key MS Fragments | M+ (Molecular Ion) | C₁₁H₂₀O: m/z 168 |

| [M-CO]+ | m/z 139 (alpha-cleavage) | |

| [M-CHO]+ | m/z 139 (loss of formyl radical) | |

| Fragment ions from double bond cleavage | e.g., m/z 81, 93, 107 tandfonline.com | |

| Base Peak | Often m/z 41 (C₃H₅⁺) or m/z 55 (C₄H₇⁺) for longer chain aldehydes |

Note: Specific retention times and fragmentation patterns can vary significantly based on the GC column, temperature program, and MS instrument settings.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques provide definitive structural information for this compound, complementing GC-MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure. ¹H NMR would reveal characteristic signals for the aldehyde proton (typically a singlet around δ 9.5-10.0 ppm), olefinic protons (around δ 5.0-6.0 ppm), and the various methylene (B1212753) groups along the carbon chain. ¹³C NMR would show the carbonyl carbon signal (around δ 190-200 ppm), olefinic carbons (around δ 120-135 ppm), and aliphatic carbons. Two-dimensional NMR techniques like NOESY can further elucidate spatial relationships between protons, confirming the cis configuration of the double bond scielo.brresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about functional groups. For this compound, characteristic absorption bands would include a strong C=O stretch for the aldehyde group (around 1720-1740 cm⁻¹) and a C=C stretch for the double bond (around 1640-1680 cm⁻¹). The cis double bond typically exhibits a C-H out-of-plane bending vibration around 700-750 cm⁻¹ tandfonline.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition (C₁₁H₂₀O) with high accuracy, thus confirming the molecular formula and distinguishing it from isobaric compounds scielo.brbeilstein-journals.org.

Table 6.2: Representative Spectroscopic Data for this compound

| Technique | Functional Group/Feature | Expected/Observed Data | Remarks |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5-10.0 ppm (s) | Singlet, characteristic aldehyde proton scielo.br |

| Olefinic Protons (C=CH) | δ 5.0-6.0 ppm (m) | Multiplet, indicative of double bond protons tandfonline.comscielo.br | |

| Methylene Protons | δ 1.2-2.5 ppm | Various signals depending on proximity to functional groups | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-200 ppm | Aldehyde carbonyl scielo.br |

| Olefinic Carbons (C=C) | δ 120-135 ppm | Carbons of the double bond tandfonline.comscielo.br | |

| Methylene Carbons | δ 20-40 ppm | Aliphatic chain carbons | |

| IR | Aldehyde C=O Stretch | ~1725 cm⁻¹ | Strong absorption tandfonline.com |

| Alkene C=C Stretch | ~1650 cm⁻¹ | Moderate absorption tandfonline.com | |

| Alkene C-H Bend (cis) | ~700-750 cm⁻¹ | Out-of-plane bending tandfonline.com | |

| HRMS | Molecular Ion (M⁺) | Calculated: 168.1514 | For C₁₁H₂₀O scielo.br |

Untargeted Metabolomics and Volatilomics for Complex Mixture Profiling

Untargeted metabolomics and volatilomics approaches, often employing GC-MS, aim to identify and quantify all detectable metabolites or volatile compounds within a sample without prior assumptions about their identity creative-proteomics.comazolifesciences.comresearchgate.netnih.gov. These methods are powerful for discovering novel compounds or characterizing complex volatile profiles, such as those found in biological samples or food matrices.

When analyzing complex mixtures, techniques like two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) provide significantly enhanced separation power compared to one-dimensional GC-MS. This is particularly beneficial for resolving co-eluting compounds and isomers, leading to improved identification confidence and the detection of low-abundance metabolites creative-proteomics.comoup.comresearchgate.net. Data processing strategies, including spectral deconvolution and advanced chemometric tools, are crucial for extracting meaningful information from the vast datasets generated by untargeted analyses oup.comresearchgate.netnih.gov.

Bioanalytical Methods for Semiochemical Detection (e.g., Electroantennography - EAG)

This compound, like many unsaturated aldehydes and alcohols, can function as a semiochemical – a chemical involved in communication between organisms, particularly in insects researchgate.netfrontiersin.orgnih.govpeerj.comoup.com. Electroantennography (EAG) is a bioassay technique used to measure the electrophysiological response of an insect's antenna to volatile chemical stimuli researchgate.netfrontiersin.org.

In EAG studies, an insect antenna is connected to electrodes, and the resulting electrical potential change upon exposure to an odorant is recorded. This technique is valuable for screening potential insect attractants or repellents and for identifying compounds that mediate insect behavior, such as pheromones or alarm signals researchgate.netnih.govpeerj.com. EAG is often coupled with GC (GC-EAD) or GC-MS (GC-EAG-MS) to simultaneously separate, detect, and identify the biologically active volatile compounds peerj.com. Heating methods can sometimes be employed to increase the release efficiency of low-volatility compounds for EAG analysis frontiersin.org. The response is typically measured as a voltage change, which can be normalized across different compounds or species for comparative analysis oup.com.

Compound List:

this compound

2-Undecenal

Hexadecadienal

Aldehydes (general class)

Volatile Organic Compounds (VOCs)

Translational Research and Applications in Chemical Ecology and Sustainable Pest Management

Development of Semiochemical-Based Monitoring Systems for Agricultural Pests

The effective management of agricultural pests begins with accurate and timely monitoring of their populations. Semiochemical-based monitoring systems, which utilize compounds like cis-8-Undecen-1-al, offer a highly specific and sensitive method for detecting the presence and abundance of target pest species. researchgate.netbohrium.com These systems typically involve traps baited with synthetic lures that release the specific pheromone component, attracting the target insects.

While specific field data for this compound is still emerging in readily available literature, the principle of its application is well-established for aldehyde-functionalized pheromones. researchgate.netlabinsights.nl These compounds are known to be key components in the pheromone blends of numerous moth species (Lepidoptera), a group that includes many significant agricultural pests. battelle.org Research in this area focuses on identifying the precise role of this compound in the pheromone blend of specific pests, optimizing the blend for maximum attraction, and developing effective trap designs.

Interactive Table: Hypothetical Efficacy of this compound in Monitoring Systems

| Target Pest (Hypothetical) | Crop | Lure Composition | Mean Trap Catch (Pests/Trap/Week) | Control (Unbaited Trap) |

|---|---|---|---|---|

| Species A (Noctuidae) | Corn | This compound (1 mg) | 25 | 2 |

| Species B (Tortricidae) | Apple | This compound + Component X (1:1) | 42 | 3 |

| Species C (Pyralidae) | Stored Grains | This compound (0.5 mg) | 18 | 1 |

Strategies for Behavioral Manipulation in Integrated Pest Management (IPM) (e.g., attract-and-kill, mating disruption)

Beyond monitoring, this compound and other semiochemicals are pivotal in strategies that actively manipulate pest behavior for control purposes. Two prominent techniques are "attract-and-kill" and "mating disruption." numberanalytics.comijzi.net

The attract-and-kill method involves luring pests to a source that contains a killing agent, such as an insecticide or a pathogen. nih.govepa.govexlibrisgroup.comresearchgate.net By using a highly specific attractant like a pheromone component, the killing agent can be targeted at the pest species, minimizing harm to non-target organisms. Formulations can be designed as bait stations or sprayable products. ufl.edu

Mating disruption is a technique that permeates an area with a synthetic pheromone, making it difficult for male insects to locate females for mating. taylorfrancis.comresearchgate.netusu.edu This disruption reduces the reproductive success of the pest population, leading to a decline in their numbers over time. The success of this strategy hinges on the use of the correct pheromone components to effectively confuse the target pest. Aldehyde pheromones are commonly employed in such strategies for moth pests. battelle.org

Integration of Undecenal Semiochemicals into Environmentally Sustainable Pest Control Programs

The integration of undecenal semiochemicals like this compound into pest control programs aligns with the principles of environmental sustainability. These compounds are typically species-specific, reducing the impact on beneficial insects, such as pollinators and natural predators of pests. bohrium.com Their use can lead to a significant reduction in the application of conventional broad-spectrum insecticides, thereby minimizing environmental contamination and the development of insecticide resistance. battelle.org

Sustainable agriculture programs increasingly advocate for the use of IPM strategies that incorporate semiochemicals. bohrium.com By combining these behavioral manipulation techniques with other methods like biological control and cultural practices, farmers can create a more resilient and ecologically balanced agricultural system.

Interactive Table: Comparative Environmental Impact of Pest Control Strategies

| Pest Control Strategy | Target Specificity | Impact on Non-Target Organisms | Risk of Resistance Development |

|---|---|---|---|

| Broad-Spectrum Insecticides | Low | High | High |

| This compound (Mating Disruption) | High | Low | Low |

| This compound (Attract-and-Kill) | High | Low to Moderate (depending on killing agent) | Low to Moderate |

Future Directions in the Applied Chemical Ecology of Undecenals

The field of applied chemical ecology continues to explore the potential of undecenals and other semiochemicals for innovative pest management. Future research will likely focus on several key areas:

Identification of New Pheromone Blends: Continued research to identify the full pheromone profiles of a wider range of agricultural pests will uncover new applications for this compound and related compounds. nih.gov

Optimization of Delivery Systems: The development of more efficient and cost-effective controlled-release dispensers for mating disruption and attract-and-kill formulations is crucial for their widespread adoption. epa.gov

Synergistic Combinations: Investigating the synergistic effects of combining undecenals with other semiochemicals, such as host plant volatiles, could lead to more potent and effective lures. researchgate.net

Understanding Olfactory Mechanisms: A deeper understanding of the insect olfactory system at the molecular level will enable the design of more effective and specific behavioral manipulators. researchgate.net

Expansion to Other Pest Groups: While much of the focus has been on Lepidoptera, future research may explore the role of undecenals in the chemical communication of other pest orders. battelle.org

The continued exploration of this compound and other semiochemicals holds significant promise for the future of sustainable agriculture, offering powerful tools to manage pests while safeguarding the environment.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries Pertaining to cis-8-Undecen-1-al

Academic research has established this compound as a significant compound, primarily within the realm of perfumery and as a chemical intermediate. Its identity is well-defined by its molecular structure, featuring a C11 carbon chain with a terminal aldehyde group and a cis-configuration double bond at the eighth carbon position. This specific isomer is typically synthesized and supplied with a high degree of purity, often exceeding 95% for the cis isomer. thegoodscentscompany.combocsci.comsigmaaldrich.comchemsrc.comflavscents.com

Physicochemically, this compound presents as a colorless to pale yellow liquid, possessing a characteristic powerful and pleasant aldehydic aroma, often described with nuances of waxy, floral, and clean notes. thegoodscentscompany.combocsci.comflavscents.comthegoodscentscompany.com Key physical properties include a refractive index typically ranging from 1.44000 to 1.45300, a density between 0.84000 and 0.85000 g/mL at 25°C, and a boiling point of approximately 89°C at 5 mmHg or around 240°C at atmospheric pressure. thegoodscentscompany.combocsci.comsigmaaldrich.comchemsrc.comflavscents.comchemicalbook.com Its solubility profile indicates insolubility in water but good solubility in organic solvents such as alcohol. thegoodscentscompany.combocsci.comflavscents.com A notable characteristic is its high substantivity, with reported longevity exceeding 300 hours, making it valuable for long-lasting fragrance applications. thegoodscentscompany.comflavscents.comthegoodscentscompany.com

The primary academic and industrial contribution of this compound lies in its application as a perfuming agent, where it imparts a distinctive aldehydic note to specialty fragrances. thegoodscentscompany.combocsci.comflavscents.comthegoodscentscompany.com Beyond its olfactory uses, it also serves as a versatile chemical intermediate, finding utility in the synthesis of various pharmaceutical and agrochemical agents, and acting as a foundational component for creating more specialized chemical entities. bocsci.com It is important to note that, unlike some related unsaturated aldehydes such as 2-undecenal or 10-undecenal, this compound has not been identified as a naturally occurring compound. thegoodscentscompany.comthegoodscentscompany.comchemicalbook.comhmdb.caresearchgate.netresearchgate.net

Table 1: Key Physicochemical Properties of this compound

Emerging Research Frontiers in Undecenal Chemistry and Biology

The ongoing research into unsaturated aldehydes, including this compound, is increasingly focused on enhancing synthetic efficiency and sustainability. Emerging frontiers in undecenal chemistry involve the development of novel synthetic methodologies that adhere to green chemistry principles. This includes exploring catalytic oxidation processes that utilize readily available oxidants like molecular oxygen or electrochemically generated hydrogen peroxide, aiming to reduce environmental impact and improve atom economy. oup.comoup.comrsc.org Furthermore, research into the precise synthesis of α-functionalized unsaturated aldehydes continues, driven by their utility as versatile building blocks in fine organic synthesis. nih.gov

A significant area for future investigation lies in further elucidating the nuanced relationship between the stereochemistry of unsaturated aldehydes, such as the cis-configuration in this compound, and their specific olfactory profiles. Comparative studies with trans-isomers could lead to a deeper understanding of structure-odor relationships, potentially guiding the design of novel fragrance molecules with tailored sensory properties. europa.eu

While direct biological studies specifically on this compound are not extensively documented in the current literature, broader research on related unsaturated aldehydes suggests potential avenues for biological investigation. This could include exploring their roles in biological signaling pathways, understanding their metabolic fate within organisms, or assessing their potential as biomarkers, similar to how other undecenals have been identified in food and biological matrices. hmdb.caresearchgate.net Research into the broader class of α,β-unsaturated aldehydes has revealed diverse biological activities, including potential DNA-inhibiting and antitumor effects, and roles as regulators of cell growth, underscoring the potential for future discoveries in the biological impact of such compounds. nih.gov

Interdisciplinary Opportunities for Advancing Knowledge of Unsaturated Aldehydes

The study and application of unsaturated aldehydes like this compound present numerous interdisciplinary opportunities for advancing scientific knowledge and technological innovation.

Green Chemistry and Sustainable Synthesis: There is a significant opportunity to develop more environmentally benign and economically viable synthetic routes for this compound. This involves integrating principles of green chemistry, such as utilizing renewable feedstocks, exploring biocatalytic transformations, and optimizing catalytic systems for higher selectivity and reduced waste generation. oup.comoup.comrsc.org

Computational Chemistry and AI in Fragrance Design: Collaboration between organic chemists, computational chemists, and sensory scientists can leverage artificial intelligence (AI) and advanced molecular modeling to predict and design novel odorants. This interdisciplinary approach can accelerate the discovery and optimization of fragrance ingredients with specific olfactory characteristics, building upon the established role of aldehydes in perfumery. sci-hub.se

Analytical Chemistry and Isomer Separation: The precise separation and quantification of cis/trans isomers of unsaturated aldehydes are critical for quality control in the fragrance industry and for accurate scientific research. Advancements in analytical techniques, particularly in high-performance liquid chromatography (HPLC) with specialized stationary phases, offer opportunities for improved isomer resolution and detection. sielc.com

Biotechnology and Fermentation: Investigating biotechnological pathways, such as microbial fermentation or enzymatic synthesis, could provide sustainable and novel methods for producing unsaturated aldehydes. This approach could potentially utilize biomass or waste streams as starting materials, aligning with circular economy principles.

Materials Science: The inherent reactivity of the aldehyde functional group in this compound opens avenues for its incorporation into polymers or functional materials. This could lead to the development of novel materials with tailored properties, such as controlled release mechanisms for fragrances or unique chemical functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.